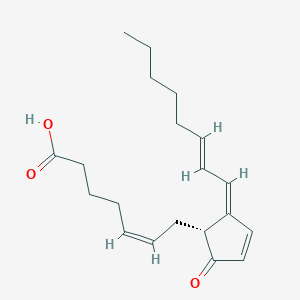
3-(4-Chlorophenyl)-3-(2,2,2-trifluoroacetamido)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of derivatives related to our compound of interest has been demonstrated through various chemical reactions, highlighting the versatility and complexity in designing such molecules. For instance, ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate has been synthesized and evaluated as an insect growth regulator, showcasing the compound's potential in biological applications (Devi & Awasthi, 2022). Another example includes the trifluoroacetic acid-catalyzed synthesis of N-(1-(3-chlorophenyl)-3-aryl-3-oxopropyl)-2-(4-nitrophenyl)acetamides via Dakin–West reaction, indicating the compound's role in facilitating complex synthetic pathways (Tian et al., 2014).
Molecular Structure Analysis
The molecular structure of related compounds has been determined using various spectroscopic techniques, such as FT-IR, NMR, and X-ray diffraction. These analyses provide crucial insights into the molecular geometry, electron distribution, and overall stability of the compound, facilitating the understanding of its reactivity and properties (Kumarasinghe et al., 2009).
Chemical Reactions and Properties
The chemical reactivity of such compounds is illustrated through their participation in various chemical reactions, leading to the formation of novel derivatives with potential biological activities. This reactivity is crucial for the development of new pharmaceuticals and agrochemicals (Abbenante et al., 1997).
Physical Properties Analysis
Physical properties, such as solubility, melting point, and crystalline structure, play a vital role in determining the compound's suitability for different applications. Studies focusing on these aspects help in tailoring the compound's characteristics for specific uses (Praveen et al., 2013).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards other chemical groups, are fundamental in understanding the compound's behavior in biological systems and its potential as a building block in organic synthesis. Investigations into these properties are crucial for harnessing the compound's full potential (Johnson et al., 2006).
Applications De Recherche Scientifique
Synthesis and Pharmacological Applications
3-(4-Chlorophenyl)-3-(2,2,2-trifluoroacetamido)propanoic acid and its derivatives have been explored in the synthesis of pharmacologically relevant compounds. For instance, trifluoroacetamide analogues of siastatin B, including a compound with a structure closely related to 3-(4-Chlorophenyl)-3-(2,2,2-trifluoroacetamido)propanoic acid, have been synthesized and shown to possess inhibitory activity against beta-glucuronidase. These compounds have also demonstrated significant inhibition of experimental pulmonary metastasis in highly metastatic melanoma B16, suggesting potential applications in cancer research and therapy (Nishimura et al., 1994).
Analytical Chemistry and Environmental Studies
In analytical chemistry and environmental studies, derivatives of 3-(4-Chlorophenyl)-3-(2,2,2-trifluoroacetamido)propanoic acid, such as chlorophenoxy acid herbicides, have been analyzed in various matrices. For example, capillary liquid chromatography methods have been developed for the determination of chlorophenoxy acids and their esters in apple juice and human urine samples, highlighting the compound's relevance in food safety and human health monitoring (Rosales-Conrado et al., 2005; Rosales-Conrado et al., 2008).
Synthesis of Heterocyclic Compounds
3-(4-Chlorophenyl)-3-(2,2,2-trifluoroacetamido)propanoic acid is also involved in the synthesis of heterocyclic compounds. For instance, reactions involving similar chlorophenyl-containing compounds have led to the creation of various heterocyclic structures, such as pyridin-4-ones and pyran-4-ones, which are of interest in medicinal chemistry and organic synthesis (Abdel-Khalik et al., 2004; Krivokolysko et al., 2001).
Propriétés
IUPAC Name |
3-(4-chlorophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClF3NO3/c12-7-3-1-6(2-4-7)8(5-9(17)18)16-10(19)11(13,14)15/h1-4,8H,5H2,(H,16,19)(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKCARISYMQSVEI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CC(=O)O)NC(=O)C(F)(F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClF3NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90382408 |
Source


|
| Record name | 3-(4-Chlorophenyl)-3-(2,2,2-trifluoroacetamido)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90382408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)-3-(2,2,2-trifluoroacetamido)propanoic acid | |
CAS RN |
117291-25-5 |
Source


|
| Record name | 3-(4-Chlorophenyl)-3-(2,2,2-trifluoroacetamido)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90382408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzo[b]thiophene-7-carbonyl chloride](/img/structure/B51202.png)
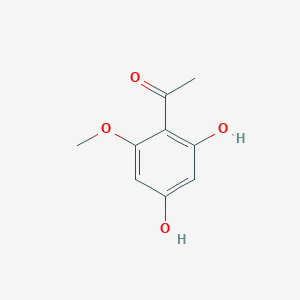
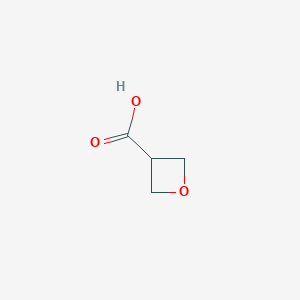

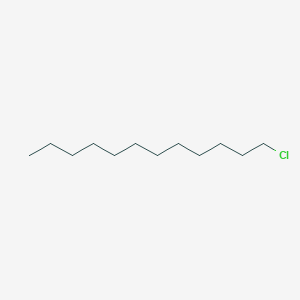
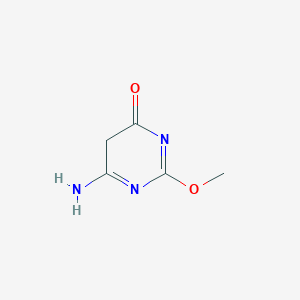

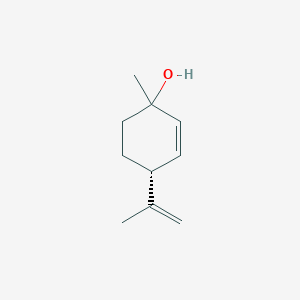
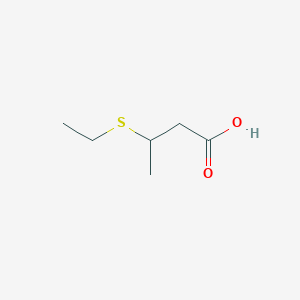
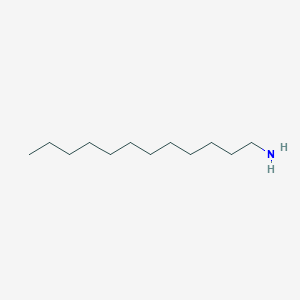

![[3-Fluoro-2'-Methyl-4'-(3-{3-Methyl-4-[(1e)-4,4,4-Trifluoro-3-Hydroxy-3-(Trifluoromethyl)but-1-En-1-Yl]phenyl}pentan-3-Yl)biphenyl-4-Yl]acetic Acid](/img/structure/B51228.png)
